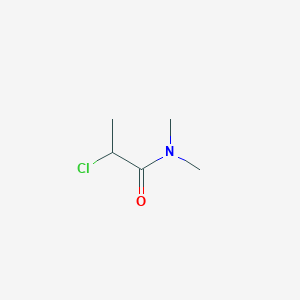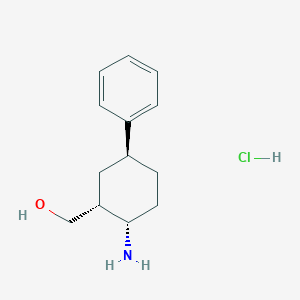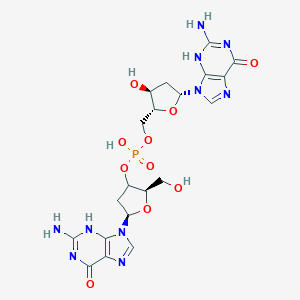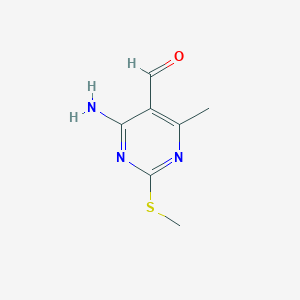
4-Amino-6-metil-2-(metiltio)pirimidina-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Aplicaciones Científicas De Investigación
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of pyridopyrimidines and naphthyridines as inhibitors of akt kinase for the treatment of cancer .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in the preparation of inhibitors of akt kinase suggests it may have potential anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions
Cellular Effects
Given its role in the synthesis of inhibitors of Akt kinase, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to store this compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 with an amino group . Another method involves the reaction of cyanohydrin derivatives with methanol sodium and methylthio urea under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents like tetrahydrofuran and reagents such as methanol sodium and methylthio urea .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .
Comparación Con Compuestos Similares
- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- 4-Chloro-2-methylthiopyrimidine
- 2-Aminopyrimidine derivatives
Comparison: Compared to its analogs, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde exhibits unique properties due to the presence of both amino and methylthio groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESZODLOWUYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

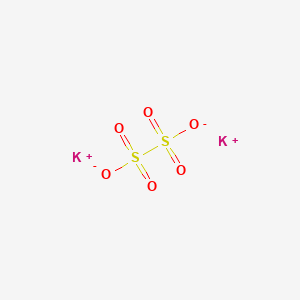




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)

